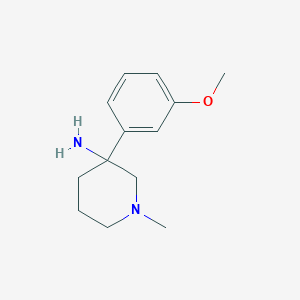

3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

3-(3-methoxyphenyl)-1-methylpiperidin-3-amine |

InChI |

InChI=1S/C13H20N2O/c1-15-8-4-7-13(14,10-15)11-5-3-6-12(9-11)16-2/h3,5-6,9H,4,7-8,10,14H2,1-2H3 |

InChI Key |

VXXZUBIJTUJGLL-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC(C1)(C2=CC(=CC=C2)OC)N |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation and Reductive Amination

A two-step approach begins with Friedel-Crafts alkylation to install the 3-methoxyphenyl moiety onto a piperidin-3-one scaffold. Reacting 3-methoxyphenylacetyl chloride with piperidin-3-one in the presence of anhydrous aluminum trichloride (AlCl₃) generates 3-(3-methoxyphenyl)piperidin-3-one . Subsequent reductive amination using ammonium acetate and sodium cyanoborohydride in methanol converts the ketone to the amine, yielding 3-(3-methoxyphenyl)piperidin-3-amine. Methylation of the secondary amine is achieved via reductive alkylation with formaldehyde and sodium triacetoxyborohydride, furnishing the target compound in 65–72% overall yield .

Key advantages include straightforward regiocontrol and high functional group tolerance. However, Friedel-Crafts reactions often require stoichiometric Lewis acids, complicating purification .

Cyanoethylation and Catalytic Hydrogenation

This route employs cyanoethylation to introduce the nitrile group at the piperidine 3-position. Treating 1-methylpiperidin-3-one with acrylonitrile under basic conditions forms 3-cyano-1-methylpiperidine, which undergoes Friedel-Crafts arylation with 3-methoxybenzene derivatives . Catalytic hydrogenation of the nitrile intermediate using Raney nickel (2–5 MPa H₂, 80–120°C) reduces the cyano group to the primary amine, achieving 85–90% conversion . Final N-methylation via iodomethane in the presence of potassium carbonate yields the tertiary amine.

While this method benefits from robust hydrogenation protocols, competing side reactions during cyanoethylation may necessitate chromatographic purification, reducing scalability .

Biocatalytic Transamination

Inspired by enantioselective syntheses of piperidine cores , this route utilizes ω-transaminases to convert a ketone precursor to the chiral amine. Starting with 1-methyl-3-(3-methoxyphenyl)piperidin-3-one, a transaminase (e.g., from Arthrobacter sp.) catalyzes the transfer of an amino group from an amine donor (e.g., isopropylamine) to the ketone, yielding the (R)- or (S)-configured amine with >95% enantiomeric excess . Dynamic kinetic resolution via crystallization isolates the desired enantiomer, achieving 40–50% overall yield.

This method excels in stereochemical control but requires specialized enzymes and optimized crystallization conditions, limiting industrial applicability .

Grignard Addition and Reductive Methylation

A four-step sequence begins with Grignard addition to a substituted pyridine. Reacting 3-methoxyphenylmagnesium bromide with 1-methyl-3-cyanopiperidine forms 3-(3-methoxyphenyl)-1-methylpiperidin-3-carbonitrile . Hydrogenation over palladium on carbon (5% Pd/C, 1 atm H₂) reduces the nitrile to the primary amine. Reductive methylation using formaldehyde and sodium borohydride introduces the N-methyl group, affording the target compound in 60–68% yield.

This approach leverages well-established organometallic chemistry but faces challenges in controlling over-alkylation during methylation .

Transfer Hydrogenation for N-Methylation

Adapting methods from piperidine salt syntheses , this route employs transfer hydrogenation to install the methyl group. Starting with 3-(3-methoxyphenyl)piperidin-3-amine, the secondary amine reacts with formaldehyde and ammonium formate in the presence of a palladium catalyst (e.g., Pd/C) under reflux. The reaction proceeds via in situ formation of a Schiff base, which is reduced to the tertiary amine, achieving 75–80% yield.

This method avoids stoichiometric alkylating agents, enhancing green chemistry metrics. However, residual catalyst removal and byproduct formation require careful optimization .

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | Friedel-Crafts, reductive amination | 65–72 | High regiocontrol | Toxic AlCl₃ usage |

| Catalytic Hydrogenation | Cyanoethylation, hydrogenation | 85–90 | Robust nitrile reduction | Chromatography needed |

| Biocatalytic | Transaminase, crystallization | 40–50 | Excellent enantioselectivity | Enzyme cost and stability |

| Grignard Addition | Organometallic, reductive methylation | 60–68 | Scalable | Over-alkylation risks |

| Transfer Hydrogenation | Schiff base reduction | 75–80 | Green chemistry approach | Catalyst recycling challenges |

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The compound can be reduced to form a secondary amine.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products Formed

Oxidation: Formation of 3-(3-Hydroxyphenyl)-1-methylpiperidin-3-amine.

Reduction: Formation of 3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine hydrochloride.

Substitution: Formation of 3-(3-Halophenyl)-1-methylpiperidin-3-amine.

Scientific Research Applications

The compound exhibits a range of biological activities primarily attributed to its interaction with neurotransmitter systems and various receptors. Its potential applications include:

- Neurotransmitter Modulation : It may influence the release of neurotransmitters, which could be beneficial in treating mood disorders such as anxiety and depression.

- Receptor Interaction : The compound shows promise in interacting with muscarinic acetylcholine receptors, which are critical in cognitive functions and neurodegenerative diseases like Alzheimer's disease.

- Anticancer Properties : Preliminary studies indicate that it may induce cytotoxic effects in cancer cell lines.

Neuropharmacology

Research has shown that 3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine can modulate cholinergic signaling pathways, which are essential for cognitive processes. Its ability to inhibit acetylcholinesterase suggests potential use as a therapeutic agent for Alzheimer's disease by enhancing cholinergic neurotransmission.

Cancer Therapy

Studies have demonstrated the compound's cytotoxic effects on various cancer cell lines. For instance, it exhibited superior cytotoxicity compared to conventional treatments like bleomycin in FaDu hypopharyngeal tumor cells, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and interference with cancer cell proliferation.

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the biological activity of piperidine derivatives, including 3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine. These studies help identify key structural features that enhance receptor binding and biological efficacy.

Case Study 1: Cytotoxicity in Cancer Models

A study assessed the cytotoxic effects of 3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine on FaDu hypopharyngeal tumor cells. The findings revealed that the compound induced apoptosis more effectively than bleomycin, suggesting its potential for development as an anticancer therapeutic agent.

Case Study 2: Neuroprotective Effects

Research exploring the compound's effects on cholinergic systems indicated that it could inhibit acetylcholinesterase activity. This inhibition suggests possible applications in treating Alzheimer's disease by enhancing cholinergic signaling and improving cognitive functions.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine involves its interaction with specific molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine and its analogs:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., F, Cl): Fluorine and chlorine analogs (e.g., ) exhibit higher electronegativity, which may improve blood-brain barrier penetration compared to the methoxy group.

Scaffold Modifications: Piperidine-to-pyran substitutions (e.g., ) reduce basicity but improve metabolic stability, as seen in kinase inhibitors. Quinazolinone derivatives (e.g., ) demonstrate broader antibacterial activity, suggesting scaffold-dependent biological effects.

Fluorinated and chlorinated piperidines are frequently patented for CNS applications, though explicit data for the methoxy variant remain scarce .

Biological Activity

3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, interactions with various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine features a piperidine ring substituted with a methoxyphenyl group. Its chemical structure can be represented as follows:

This compound's structural characteristics contribute to its biological activity, making it a candidate for various pharmacological studies.

Anticancer Activity

Research indicates that 3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine exhibits significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that it possesses selective toxicity towards malignant cells while sparing non-malignant cells.

-

Cytotoxicity Studies :

- The compound demonstrated submicromolar CC₅₀ values against squamous cell carcinoma lines (Ca9-22, HSC-2, HSC-4), indicating potent anticancer properties .

- Comparative analysis with non-malignant human gingival fibroblasts revealed a higher selectivity index for cancer cells, suggesting a targeted therapeutic potential .

- Mechanism of Action :

Structure-Activity Relationships (SAR)

The biological activity of 3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine can be attributed to specific structural features:

| Substitution Position | Substituent Type | Effect on Activity |

|---|---|---|

| 3 | Methoxy group | Enhances lipophilicity and potency |

| 1 | Methyl group | Contributes to receptor binding |

| Piperidine Ring | Variations | Affects selectivity and toxicity |

Studies on similar piperidine derivatives suggest that modifications at the piperidine nitrogen can significantly alter the compound's pharmacodynamics and pharmacokinetics .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

In Vitro Efficacy :

- A study evaluated the efficacy of 3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine against human leukemia cells, showing effective inhibition of cell proliferation and induction of apoptosis .

- The compound was also tested against colon cancer cell lines, yielding promising results in terms of cytotoxicity and selectivity .

- In Vivo Studies :

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 3-(3-Methoxyphenyl)-1-methylpiperidin-3-amine, and how can reaction efficiency be optimized?

- Methodological Answer : Multi-step organic synthesis typically involves reductive amination or nucleophilic substitution to introduce the methyl group and methoxyphenyl moiety. Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, narrowing optimal conditions (e.g., solvent, temperature) . Safety protocols, such as handling amines under inert atmospheres and using appropriate personal protective equipment (PPE), are critical .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm methoxy (-OCH₃) and piperidine ring protons (δ 1.5–3.5 ppm) .

- HPLC-MS : Quantify purity (>98%) and detect byproducts (e.g., unreacted precursors) .

- FT-IR : Validate amine (-NH) and aromatic C-O-C stretching (1250–1050 cm⁻¹) .

Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Gloves, lab coats, and N95 masks to avoid inhalation/contact .

- Emergency Procedures : Use eyewash stations and neutralize spills with inert adsorbents .

- Documentation : Maintain Safety Data Sheets (SDS) for hazard communication (e.g., CAS 809282-29-9) .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives or reaction pathways for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Model electronic effects of substituents (e.g., methoxy vs. nitro groups) on reactivity .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility .

- Machine Learning (ML) : Train models on reaction databases to predict yield under varied conditions .

Q. What experimental strategies resolve contradictions between theoretical predictions and empirical data (e.g., unexpected byproducts)?

- Methodological Answer :

- Hypothesis Testing : Compare computational reaction pathways (e.g., ICReDD’s path search methods) with LC-MS/MS data to identify discrepancies .

- Isolation and Characterization : Use preparative chromatography to isolate byproducts and determine structures via X-ray crystallography .

- Feedback Loops : Integrate experimental results into computational models to refine predictive accuracy .

Q. How can reactor design and process control enhance scalability for synthesizing this compound?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., amine alkylation) .

- In-line Analytics : Implement real-time UV-Vis or Raman spectroscopy to monitor reaction progress .

- Separation Technologies : Use membrane distillation or centrifugal partitioning chromatography for efficient purification .

Data Management and Validation

Q. What frameworks ensure data integrity and reproducibility in studies involving this compound?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) : Log raw spectra, reaction conditions, and failed attempts for transparency .

- Version Control : Track computational code (e.g., Python scripts for DFT) using platforms like GitHub .

- Collaborative Databases : Share validated synthetic protocols via platforms like PubChem or institutional repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.